molecular formula C15H22BrNO B3981209 3-bromo-N-(6-methylheptan-2-yl)benzamide

3-bromo-N-(6-methylheptan-2-yl)benzamide

Cat. No.: B3981209
M. Wt: 312.24 g/mol
InChI Key: WXAVBLFZDVOGSM-UHFFFAOYSA-N
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Description

3-bromo-N-(6-methylheptan-2-yl)benzamide is an organic compound with the molecular formula C15H22BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and an N-(6-methylheptan-2-yl) group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(6-methylheptan-2-yl)benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This reaction introduces a bromine atom at the third position of the benzene ring to form 3-bromobenzamide.

    Alkylation: The 3-bromobenzamide is then subjected to alkylation with 6-methylheptan-2-amine. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(6-methylheptan-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom or reduce the amide group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts and boron reagents.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium amide, thiolates, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boron reagents (e.g., phenylboronic acid) in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of de-brominated or reduced amide derivatives.

    Coupling: Formation of biaryl or alkyl-aryl compounds.

Scientific Research Applications

3-bromo-N-(6-methylheptan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-bromo-N-(6-methylheptan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

3-bromo-N-(6-methylheptan-2-yl)benzamide can be compared with other similar compounds, such as:

    3-bromobenzamide: Lacks the N-(6-methylheptan-2-yl) group, making it less hydrophobic and potentially less bioactive.

    N-(6-methylheptan-2-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Other substituted benzamides: Variations in the substituents on the benzene ring or the amide nitrogen can lead to differences in chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-N-(6-methylheptan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-11(2)6-4-7-12(3)17-15(18)13-8-5-9-14(16)10-13/h5,8-12H,4,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAVBLFZDVOGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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